N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate
Overview
Description
N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate is a useful research compound. Its molecular formula is C19H31NO6 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.21513771 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen Bonded Structures in Organic Amine Oxalates
Research on oxalates of various organic amines, including n-propylamine and n-butylamine, highlights the diverse hydrogen-bonded networks these compounds can form. The study explores the structural chemistry and thermal stability of these oxalates, which could offer insight into the behavior and potential applications of N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate in materials science or crystallography (Vaidhyanathan, Natarajan, & Rao, 2002).
Organotin Carboxylates and Antitumor Activity
The synthesis and characterization of organotin carboxylates, including their crystal structures and in vitro antitumor activity, demonstrate the potential biomedical applications of tin-based compounds. Such studies indicate that compounds similar to this compound might be explored for their therapeutic potentials or as models in drug design (Ng, Das, Gielen, & Tiekink, 1992).
Electrocatalytic Reactions and N-Oxyl Species
Explorations into the electrochemical properties and electrocatalytic applications of N-oxyl compounds, including those related to oxidation reactions, highlight the relevance of such compounds in synthetic chemistry and potential environmental applications. This suggests areas where the electrochemical behavior of this compound could be of interest (Nutting, Rafiee, & Stahl, 2018).
Photocatalytic and Electrochemical Applications
Research into the photocatalytic and electrochemical applications of oxalate and related compounds, such as in dye-sensitized solar cells (DSSCs), reveals the potential of these compounds in energy conversion and storage technologies. This suggests a potential area of application for this compound in renewable energy research (Afrooz & Dehghani, 2015).
Oxalate in Environmental Biotechnology
The role of oxalate in fungal mediated transformations of metals and minerals, and its significance in geomycology, biodeterioration, bioremediation, and environmental biotechnology, underscores the ecological and environmental relevance of oxalate compounds. This breadth of applications provides a context for considering the environmental and biotechnological research implications of compounds like this compound (Gadd et al., 2014).
Properties
IUPAC Name |
N-butan-2-yl-4-(4-propoxyphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.C2H2O4/c1-4-13-19-16-8-10-17(11-9-16)20-14-7-6-12-18-15(3)5-2;3-1(4)2(5)6/h8-11,15,18H,4-7,12-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHASPZZGLFDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCCNC(C)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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